molecular formula C19H21ClN6O B12161346 N-(2-chlorobenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

N-(2-chlorobenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

Cat. No.: B12161346
M. Wt: 384.9 g/mol
InChI Key: QZXXSTOHEGSQRN-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a complex organic compound with a unique structure that combines a chlorobenzyl group, a triazolopyridazine moiety, and a piperidine carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the triazolopyridazine core. This can be achieved through cyclization reactions involving appropriate precursors. The chlorobenzyl group is then introduced via nucleophilic substitution reactions, and the final piperidine carboxamide moiety is attached through amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the compound’s structure, potentially altering its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted analogs with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound’s potential pharmacological properties could be explored for developing new therapeutic agents, particularly in areas like oncology and neurology.

    Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(2-chlorobenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, which can modulate the activity of its targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyridazine derivatives and piperidine carboxamides, such as:

    N-(2-chlorobenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide analogs: These compounds have similar core structures but differ in the substituents attached to the triazolopyridazine or piperidine moieties.

    Other triazolopyridazine derivatives: Compounds with variations in the triazolopyridazine core, such as different substituents or ring modifications.

    Piperidine carboxamides: Compounds with different substituents on the piperidine ring or variations in the carboxamide group.

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable scaffold for developing new compounds with tailored properties.

Properties

Molecular Formula

C19H21ClN6O

Molecular Weight

384.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C19H21ClN6O/c1-13-22-23-17-6-7-18(24-26(13)17)25-10-8-14(9-11-25)19(27)21-12-15-4-2-3-5-16(15)20/h2-7,14H,8-12H2,1H3,(H,21,27)

InChI Key

QZXXSTOHEGSQRN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NCC4=CC=CC=C4Cl

Origin of Product

United States

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